An In-depth Technical Guide to 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive analysis of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By integrating a substituted pyridine ring with an amino-triazole moiety, this molecule presents a versatile scaffold for developing novel therapeutic agents. This document details its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications, particularly in the context of infectious diseases.
Molecular Structure and Physicochemical Properties
1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine is a structured aromatic compound featuring a 3-bromopyridine group attached at the N1 position of a 3-amino-1,2,4-triazole ring. The presence of the bromine atom provides a reactive handle for further chemical modification, while the amino-triazole portion is a known pharmacophore associated with a range of biological activities.
Table 1: Physicochemical Properties of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₅ | Calculated |
| Molecular Weight | 240.06 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in DMSO, DMF, methanol; sparingly soluble in water | Inferred from structural analogues |
| Predicted LogP | 1.2 - 1.8 | Calculated |
| Predicted Boiling Point | >300 °C (decomposes) | Inferred from related compounds |
The combination of the polar aminotriazole ring and the more nonpolar bromopyridine moiety suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability.
Synthesis and Purification
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-Bromo-2-isothiocyanatopyridine
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To a stirred solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add thiophosgene (1.1 eq) dropwise.
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Rationale: Thiophosgene is a highly reactive electrophile that readily reacts with the primary amine to form a thiocarbamoyl chloride intermediate, which then eliminates HCl to form the isothiocyanate. The low temperature helps to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Wash the reaction mixture with saturated sodium bicarbonate solution to quench excess thiophosgene and neutralize HCl.
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-(3-Bromopyridin-2-yl)thiosemicarbazide
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Dissolve the crude 3-bromo-2-isothiocyanatopyridine (1.0 eq) in ethanol.
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Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
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Rationale: Hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide. This reaction is typically clean and proceeds to high conversion.
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Stir the mixture for 1-2 hours. A precipitate of the thiosemicarbazide product should form.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Cyclization to 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine
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There are several reagents for this cyclization. A common and effective method involves using a desulfurizing agent. Suspend the 1-(3-bromopyridin-2-yl)thiosemicarbazide (1.0 eq) in methanol.
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Add a desulfurizing agent such as methyl iodide (1.5 eq) followed by a base like sodium hydroxide (1.2 eq), or use a milder reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Rationale: The desulfurizing agent facilitates the removal of the sulfur atom and subsequent intramolecular cyclization. For instance, methyl iodide forms an S-methylated intermediate, which is a good leaving group, allowing the terminal nitrogen to attack the thiourea carbon, leading to ring closure and elimination of methanethiol.
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Reflux the mixture for 4-8 hours, monitoring by TLC.
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Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate.
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Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine.
Synthesis Workflow Diagram
Caption: Proposed synthetic route to the target compound.
Spectroscopic Analysis for Structural Elucidation
The structure of 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine can be unequivocally confirmed using a combination of modern spectroscopic techniques. The expected data are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Pyridine Protons (3H): Three distinct signals in the aromatic region (δ 7.5-8.8 ppm), likely appearing as doublets or doublets of doublets, characteristic of a 2,3-disubstituted pyridine ring. - Triazole Proton (1H): A singlet for the C5-H of the triazole ring, expected around δ 8.0-9.0 ppm. - Amine Protons (2H): A broad singlet for the -NH₂ group, likely in the range of δ 5.0-6.5 ppm, which would be exchangeable with D₂O. |
| ¹³C NMR | - Pyridine Carbons (5C): Five signals in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C3) would be shifted upfield compared to an unsubstituted carbon. - Triazole Carbons (2C): Two signals corresponding to C3 (amino-substituted) and C5 of the triazole ring, expected in the δ 145-165 ppm range. |
| IR (Infrared) | - N-H Stretching: A pair of medium-to-sharp bands around 3200-3400 cm⁻¹ for the primary amine (-NH₂). - C=N Stretching: Absorptions in the 1580-1650 cm⁻¹ region from the pyridine and triazole rings. - C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹. |
| MS (Mass Spec) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242. |
This combination of spectroscopic data provides a unique fingerprint for the molecule, allowing for its unambiguous identification and purity assessment.
Reactivity and Chemical Behavior
The molecule possesses three primary sites of reactivity: the bromine atom on the pyridine ring, the primary amine on the triazole ring, and the nitrogen atoms of the heterocyclic rings which can act as ligands.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for modification via well-established cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it an excellent scaffold for building a library of analogues for structure-activity relationship (SAR) studies. Common reactions include:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Rationale: These reactions are foundational in modern medicinal chemistry for rapidly diversifying lead compounds. The choice of catalyst (e.g., a palladium complex with a specific phosphine ligand) and base is critical for achieving high yields and preventing side reactions.
-
-
Reactions of the Amino Group: The primary amine at the C3 position of the triazole is nucleophilic and can undergo standard amine reactions, such as:
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Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.
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Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., in a Sandmeyer reaction).
-
-
Coordination Chemistry: The pyridine nitrogen and the triazole ring nitrogens are potential coordination sites for metal ions. Studies on the closely related 2-(1H-1,2,4-triazol-3-yl)pyridine show it acts as a bidentate ligand.[1][2] This property could be exploited for developing metal-based drugs or for use in catalysis.
Reactivity Pathways Diagram
Caption: Key reactivity sites and potential transformations.
Potential Applications in Drug Discovery
The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of activities, including antifungal (fluconazole), antiviral (ribavirin), and anticancer (anastrozole) agents.[3] The combination of this ring system with a pyridine moiety has been a particularly fruitful area of research.
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Antitubercular Activity: A significant body of research points to pyridine-1,2,4-triazole derivatives as promising agents against Mycobacterium tuberculosis (Mtb).[4] Several studies have identified compounds with this core structure that exhibit potent, low micromolar to nanomolar inhibitory activity against Mtb.[5] The specific mechanism can vary, but some nitro-substituted analogues are activated by F420-dependent nitroreductases within the bacterium, similar to the drug pretomanid.[5] The title compound is a prime candidate for screening in Mtb assays and for further derivatization to optimize potency and drug-like properties.
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Antimicrobial and Antifungal Activity: The broad biological activity of 1,2,4-triazoles extends to general antibacterial and antifungal properties.[6][7] The presence of the pyridine ring and the reactive bromine handle allows for tuning of the molecule's properties to target specific microbial enzymes or cellular processes.
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Anti-inflammatory and CNS Activity: Various 1,2,4-triazole derivatives have demonstrated anti-inflammatory and anticonvulsant properties.[3][6] The ability of these compounds to interact with key biological targets like GABA-A receptors or to modulate cytokine release makes this scaffold attractive for development in neuroscience and immunology.[3][6]
Safety and Handling
As a novel chemical entity, 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine should be handled with care in a laboratory setting. Based on its constituent parts (bromopyridine, aminotriazole), the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A full safety data sheet (SDS) should be consulted from the supplier before use.
Conclusion
1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine represents a promising and synthetically accessible scaffold for drug discovery. Its key structural features—a reactive bromopyridine handle and a biologically active aminotriazole core—provide a foundation for the development of extensive chemical libraries. The strong precedent for potent antitubercular activity in this class of compounds makes it a particularly compelling target for further investigation in the fight against infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically modify this molecule to unlock its full therapeutic potential.
References
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- Szałek, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.
- Peregud, D., et al. (2022). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.
- Gray, M. A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PubMed Central.
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1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole. (2009). PubMed Central. Available at: [Link]
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1-(3-Bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine 100mg. (n.d.). Dana Bioscience. Available at: [Link]
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3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses. Available at: [Link]
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2-(1H-1,2,4-Triazol-1-yl)pyridine. (n.d.). PubChem. Available at: [Link]
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Synthesis of Novel 1,3-Substituted 1H-[3][6][7]-Triazole-3-Thiol Derivatives. (2010). ResearchGate.
- NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. (2015). Environmental Engineering and Management Journal.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
- Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. (2021). Arkivoc.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.
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